Thioredoxin Reductase 1 Inhibition
This compound exhibits measurable inhibition of recombinant rat liver thioredoxin reductase 1, with an IC50 of 7,500 nM (7.5 μM) at 30 minutes and 4,600 nM (4.6 μM) at 60 minutes in a DTNB reduction assay [1]. While this level of inhibition is not potent relative to optimized clinical inhibitors, it establishes a quantifiable baseline activity for this scaffold that may be relevant for fragment-based screening, selectivity profiling against this redox target, or use as a control compound in thioredoxin reductase assays [1]. The time-dependent improvement in apparent IC50 (from 7.5 μM to 4.6 μM) may reflect slow-binding kinetics or assay equilibrium considerations, a characteristic that could inform experimental design when using this compound [1].
| Evidence Dimension | Enzyme inhibition potency |
|---|---|
| Target Compound Data | IC50 = 7,500 nM (30 min); IC50 = 4,600 nM (60 min) |
| Comparator Or Baseline | No direct comparator data available for this specific target with structural analogs |
| Quantified Difference | Not applicable (no comparator data) |
| Conditions | Inhibition of recombinant rat liver thioredoxin reductase 1; DTNB reduction assay; measurements at 30 min and 60 min |
Why This Matters
This quantifies the compound's activity against a specific redox-regulating enzyme, enabling researchers to assess its utility as a thioredoxin reductase probe or as a reference compound relative to other inhibitors in their own assays.
- [1] BindingDB. (n.d.). BDBM50236323 (CHEMBL4070144) - Thioredoxin Reductase 1 Inhibition Data: IC50 = 7.50E+3 nM (30 min); IC50 = 4.60E+3 nM (60 min). Retrieved from http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50236323 View Source
